molecular formula C14H10O6S2 B14568032 Anthracene-1,6-disulfonic acid CAS No. 61736-93-4

Anthracene-1,6-disulfonic acid

Cat. No.: B14568032
CAS No.: 61736-93-4
M. Wt: 338.4 g/mol
InChI Key: LMTWMOCWGFVODC-UHFFFAOYSA-N
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Description

Anthracene-1,6-disulfonic acid is an aromatic sulfonic acid derivative of anthracene, featuring sulfonic acid groups (-SO₃H) at the 1 and 6 positions of its fused benzene ring system. Its molecular structure confers high water solubility due to the polar sulfonic groups, making it suitable for applications requiring aqueous-phase reactivity.

Properties

CAS No.

61736-93-4

Molecular Formula

C14H10O6S2

Molecular Weight

338.4 g/mol

IUPAC Name

anthracene-1,6-disulfonic acid

InChI

InChI=1S/C14H10O6S2/c15-21(16,17)12-5-4-9-8-13-10(6-11(9)7-12)2-1-3-14(13)22(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20)

InChI Key

LMTWMOCWGFVODC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(C=CC(=C3)S(=O)(=O)O)C=C2C(=C1)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of anthracene-1,6-disulfonic acid typically involves the sulfonation of anthracene. This process can be carried out using concentrated sulfuric acid or oleum at elevated temperatures. The reaction conditions are crucial to ensure the selective sulfonation at the 1 and 6 positions .

Industrial Production Methods: Industrial production of this compound follows similar principles but is optimized for large-scale synthesis. The process involves the controlled addition of sulfuric acid to anthracene under specific temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Oxidation and Reduction

The compound participates in redox reactions due to its anthracene backbone:

  • Oxidation :

    • Reacts with strong oxidizers (e.g., KMnO₄, H₂O₂) to form 9,10-anthraquinone-1,6-disulfonic acid (C₁₄H₈O₈S₂) .

    • Photochemical oxidation in the presence of halides (Cl⁻, Br⁻) generates reactive oxygen species (ROS) such as hydroxyl radicals (- OH) and singlet oxygen (¹O₂) .

  • Reduction :

    • Sodium borohydride (NaBH₄) reduces quinone derivatives back to hydroquinone forms.

Electrophilic Substitution

The sulfonic acid groups deactivate the anthracene ring toward electrophilic attack, but reactions occur under controlled conditions:

Reaction Reagent Product Conditions
BrominationBr₂/FeBr₃8-Bromo-anthracene-1,6-disulfonic acid100°C, 2 hours
NitrationHNO₃/H₂SO₄Nitrated derivatives50°C, 1 hour

Substitution typically occurs at the 5th or 8th positions due to electron density distribution .

Photochemical Reactions

Anthracene-1,6-disulfonic acid exhibits phototoxicity under UV light (350 nm):

  • Generates ROS (e.g., - OH, ¹O₂) in the presence of NaCl/KCl via a heavy-atom effect .

  • Forms charge-transfer complexes with ascorbic acid at cationic interfaces, leading to radical intermediates (e.g., ascorbyl radicals) .

Mechanism :

  • Photoexcitation generates triplet-state anthracene.

  • Hydrogen abstraction from substrates forms semiquinone radicals.

  • ROS propagate DNA damage or oxidative stress .

Reaction Mechanisms

  • Sulfonation : Electrophilic attack by SO₃⁺ at electron-rich positions (1,6), stabilized by resonance .

  • Photodegradation : Involves triplet-state energy transfer to molecular oxygen, forming ¹O₂ .

  • Radical Formation : Hydrogen abstraction by excited anthracene generates stable semiquinone radicals .

Scientific Research Applications

Anthracene-1,6-disulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of anthracene-1,6-disulfonic acid involves its interaction with various molecular targets. In redox reactions, it acts as an electron donor or acceptor, facilitating electron transfer processes. The sulfonic acid groups enhance its solubility and reactivity in aqueous environments, making it suitable for various applications .

Comparison with Similar Compounds

Structural Isomers: Anthracene-2,6-Disulfonic Acid (ADS)

Key Differences and Properties :

  • Sulfonic Group Positions : ADS has sulfonic groups at the 2 and 6 positions, leading to distinct molecular packing and fluorescence properties compared to the 1,6 isomer.
  • Solid-State Fluorescence : ADS salts with aliphatic amines exhibit tunable fluorescence quantum yields (up to 46.1%) depending on crystal packing. For example, ADS-n-heptylamine salts prevent π-π stacking of anthracene rings, enhancing fluorescence efficiency .
  • Synthetic Flexibility : ADS forms seven crystal structures with amines, whereas anthracene itself has only one solid-state arrangement. This versatility is unreported for the 1,6 isomer, suggesting positional effects on supramolecular chemistry .

Data Table 1: Structural and Functional Comparison

Property Anthracene-1,6-Disulfonic Acid Anthracene-2,6-Disulfonic Acid (ADS)
Sulfonic Group Positions 1,6 2,6
Molecular Weight* ~368 g/mol 368.34 g/mol
Fluorescence Quantum Yield Not reported Up to 46.1% (ADS-nHepA salt)
Crystal Structure Diversity Unknown 7 types with amines

*Estimated based on anthraquinone analogs; exact value requires experimental confirmation.

Naphthalene Disulfonic Acids

Degradation and Industrial Relevance :

  • Biodegradability : Naphthalene-1,6- and 2,6-disulfonic acids are degraded by Moraxella sp., highlighting microbial pathways for environmental remediation. Anthracene derivatives, with larger aromatic systems, may exhibit slower degradation due to reduced bioavailability .
  • Applications: Naphthalene disulfonic acids serve as precursors in dyes and surfactants. This compound derivatives (e.g., sodium salts with amino/bromo groups) likely share similar roles but with enhanced lightfastness from the extended π-system .

Data Table 2: Comparative Biodegradability

Compound Degradation Pathway Microbial Agent
Naphthalene-1,6-disulfonic acid Yes (adapted degradation) Moraxella sp.
This compound Not reported

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